molecular formula C10H12BrClN2O2 B15131971 tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate

tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate

Cat. No.: B15131971
M. Wt: 307.57 g/mol
InChI Key: KEICJXNNLOTZQN-UHFFFAOYSA-N
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Description

tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate is a chemical compound with the molecular formula C10H12BrClN2O2 and a molecular weight of 307.57 g/mol It is a derivative of pyridine, featuring both bromine and chlorine substituents on the pyridine ring, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate typically involves the reaction of 6-bromo-3-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

6-bromo-3-chloropyridine+tert-butyl chloroformatetert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate\text{6-bromo-3-chloropyridine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 6-bromo-3-chloropyridine+tert-butyl chloroformate→tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives.

    Oxidation and reduction: Oxidized or reduced forms of the original compound.

    Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate: Similar structure with a methyl group instead of a hydrogen atom on the carbamate nitrogen.

    tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate: Contains a dimethoxymethyl group on the pyridine ring.

    tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate: Features a pyrrolo[2,3-b]pyridine ring system.

Uniqueness

tert-Butyl (6-bromo-3-chloropyridin-2-yl)carbamate is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H12BrClN2O2

Molecular Weight

307.57 g/mol

IUPAC Name

tert-butyl N-(6-bromo-3-chloropyridin-2-yl)carbamate

InChI

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-6(12)4-5-7(11)13-8/h4-5H,1-3H3,(H,13,14,15)

InChI Key

KEICJXNNLOTZQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Br)Cl

Origin of Product

United States

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